
2-(Chlormethyl)-N-(pyridin-3-ylmethyl)chinazolin-4-amin
Übersicht
Beschreibung
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily explored for its biological activities , which include:
- Anticancer Properties : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Specific studies have shown that 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit metabolic pathways.
- Enzyme Inhibition : Studies have focused on the compound's interaction with specific enzymes, such as kinases. Its binding affinity to these targets may lead to the development of novel inhibitors for diseases like cancer and inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:
Structural Feature | Implication |
---|---|
Chloromethyl Group | Enhances lipophilicity and cellular uptake |
Pyridin-3-ylmethyl Substituent | Influences receptor binding and selectivity |
Quinazoline Core | Provides a scaffold for biological activity |
Synthesis and Derivatives
The synthesis of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves several steps, typically starting from readily available quinazoline derivatives. The chloromethylation process is critical for introducing the chloromethyl group, which plays a significant role in its reactivity and biological properties.
Case Study: Synthesis Pathway
A documented synthesis pathway includes:
- Formation of the quinazoline core via cyclization.
- Introduction of the pyridinylmethyl group through nucleophilic substitution.
- Chloromethylation using chloromethyl methyl ether.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine with various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.
Key Findings from Docking Studies
- High binding affinity to specific kinase targets, indicating potential as a targeted therapy for cancer.
- Favorable interactions with active site residues, enhancing selectivity and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
Attachment of Pyridin-3-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using pyridine derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloromethyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amine
- 2-(chloromethyl)-N-(pyridin-4-ylmethyl)quinazolin-4-amine
- 2-(bromomethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Uniqueness
Compared to similar compounds, 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine may exhibit unique biological activities and chemical reactivity due to the specific positioning of the chloromethyl and pyridin-3-ylmethyl groups. These structural differences can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Biologische Aktivität
2-(Chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
- Molecular Formula : C15H13ClN4
- Molecular Weight : 284.74 g/mol
- CAS Number : 1255147-54-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under specific conditions.
- Chloromethyl Group Introduction : The chloromethyl group is introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether.
- Attachment of Pyridin-3-ylmethyl Group : This final step involves nucleophilic substitution to attach the pyridin-3-ylmethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
9p | H460 | 0.031 |
9p | HT-29 | 0.015 |
9p | HepG2 | 0.53 |
9p | SGC-7901 | 0.58 |
The most promising compounds exhibited IC50 values significantly lower than established anticancer drugs, indicating their potential as lead compounds for further development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It shows activity against various bacterial strains, although specific quantitative data on its efficacy compared to standard antibiotics remains limited. The general trend suggests that modifications to the quinazoline structure can enhance antibacterial activity .
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties , potentially through the inhibition of specific pathways involved in inflammation. However, detailed mechanisms and robust experimental data are still required to substantiate these claims.
The biological activity of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which is critical in cancer progression.
- Enzyme Modulation : It can modulate the activity of enzymes that play roles in inflammatory responses and other biological processes.
Comparative Analysis with Similar Compounds
When compared to similar compounds within the quinazoline family, 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits unique biological profiles due to its specific structural features.
Compound Name | Key Features |
---|---|
2-(chloromethyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amine | Different pyridine substitution, varying activity |
2-(chloromethyl)-N-(pyridin-4-ylmethyl)quinazolin-4-amine | Variation in biological activity |
2-(bromomethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | Bromine substitution affects reactivity and potency |
These differences can influence binding affinity and selectivity towards biological targets, making structural modifications a crucial aspect of drug design .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-8-14-19-13-6-2-1-5-12(13)15(20-14)18-10-11-4-3-7-17-9-11/h1-7,9H,8,10H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYCOZZSHPAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192333 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-54-6 | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.